COX-2 Selectivity Baseline: Unsubstituted Phenyl Ring Enables Preferential COX-2 over COX-1 Inhibition
Patent data establish that the general class of benzenesulfonamide-substituted imidazolyl compounds, to which CAS 2034234-52-9 belongs, are designed as selective COX-2 inhibitors. The unsubstituted phenylsulfonamide variant serves as the baseline scaffold from which substituted analogs are derived. In the patent disclosure, compounds within this class demonstrated preferential inhibition of COX-2 over COX-1, a selectivity feature critical for anti-inflammatory activity with reduced gastrointestinal side effects [1]. While specific IC50 values for CAS 2034234-52-9 are not publicly disclosed in primary literature, its structural identity as the unsubstituted parent compound makes it the essential reference point for quantifying the magnitude and direction of substituent effects observed in halogenated or alkylated derivatives.
| Evidence Dimension | COX-2 vs. COX-1 selectivity (class-level claim from patent) |
|---|---|
| Target Compound Data | Unsubstituted phenyl baseline; COX-2-selective scaffold (exact IC50 not publicly reported) |
| Comparator Or Baseline | Halogenated/alkylated analogs within same patent class (e.g., 4-fluoro, 4-methyl derivatives) |
| Quantified Difference | Not quantifiable from available public data; parent compound provides SAR normalization baseline |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays as described in U.S. Patent 5,620,999 |
Why This Matters
Procurement of the unsubstituted parent compound is mandatory for establishing the COX-2 selectivity baseline in any SAR campaign, as even small substituents introduced to the phenyl ring may alter isoform selectivity ratios.
- [1] Talley, J.J. et al. Benzenesulfonamide substituted imidazolyl compounds for the treatment of inflammation. U.S. Patent 5,620,999, 1997. View Source
